molecular formula C11H12O2 B3181709 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol CAS No. 1092507-07-7

2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol

Cat. No. B3181709
CAS RN: 1092507-07-7
M. Wt: 176.21 g/mol
InChI Key: ZLRZRPVAJJZTEI-UHFFFAOYSA-N
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Description

“2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol” is a chemical compound with the IUPAC name 2- (1,6,7,8-tetrahydro-2H-indeno [5,4-b]furan-8-yl)ethanamine . It has a molecular weight of 203.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11 (13 (9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.28 .

Scientific Research Applications

Enzyme-Catalyzed Asymmetric Hydrolysis

The compound has been utilized in the enzyme-catalyzed asymmetric hydrolysis of racemic acetamide to synthesize the chiral indan derivative, which is a crucial intermediate in the production of the melatonin receptor agonist TAK-375. This process utilized Bacillus sp. SUI-12 for its ability to hydrolyze the substrate with high enantioselectivity, showcasing its potential in stereoselective synthesis and pharmaceutical applications (Tarui et al., 2002).

Antibacterial and Antifungal Properties

A study on the structural, electronic, and chemical reactivity details of a related compound, (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (ITHF), revealed its antibacterial and antifungal potential. The study involved a theoretical investigation using Density Functional Theory (DFT) and experimental evaluations against several bacterial and fungal agents, indicating the compound's usefulness in antimicrobial applications (Adole, 2021).

Synthesis of Strigolactone Analogue

The tetrahydro-2H-indeno[1,2-b]furan skeleton, embedded in bioactive aromatic strigolactones such as GR24, was synthesized through a nickel-mediated tandem cross-coupling. This demonstrates the compound's relevance in the synthesis of bioactive molecules, potentially useful in agricultural contexts like plant growth regulation and interaction with symbiotic fungi (Xiao et al., 2017).

Preparation of Ramelteon

The compound was involved in the lipase-catalyzed acylation as an intermediate for the preparation of Ramelteon, an FDA-approved drug for the treatment of insomnia. This highlights its significance in the pharmaceutical industry, particularly in drug synthesis and therapeutic applications (Nagarapu et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261 .

properties

IUPAC Name

2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4,9,12H,1,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRZRPVAJJZTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol
Reactant of Route 2
2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol
Reactant of Route 3
2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol
Reactant of Route 4
2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol
Reactant of Route 5
2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol
Reactant of Route 6
2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol

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